molecular formula C9H17NO B8807569 1-Sec-butyl-piperidin-4-one CAS No. 72544-17-3

1-Sec-butyl-piperidin-4-one

Cat. No.: B8807569
CAS No.: 72544-17-3
M. Wt: 155.24 g/mol
InChI Key: XYIMUBJXPVXFMF-UHFFFAOYSA-N
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Description

1-Sec-butyl-piperidin-4-one is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Sec-butyl-piperidin-4-one can be synthesized through various methods. One common approach involves the cyclization of amino alcohols using thionyl chloride (SOCl₂), which simplifies the process by avoiding the need for classical N-protection/O-activation/cyclization/deprotection sequences . Another method involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts, which combines multiple reactions in one step, including dehydroxylation and pyridine reduction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using palladium or rhodium catalysts. These methods are favored for their efficiency and ability to produce high yields of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-Sec-butyl-piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sec-butyl group or the ketone group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Sec-butyl-piperidin-4-ol.

    Substitution: Various substituted piperidinones depending on the nucleophile used.

Scientific Research Applications

1-Sec-butyl-piperidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Sec-butyl-piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, piperidine derivatives are known to inhibit enzymes like soluble epoxide hydrolases, which play a role in various biological pathways .

Comparison with Similar Compounds

1-Sec-butyl-piperidin-4-one can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

Properties

CAS No.

72544-17-3

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-butan-2-ylpiperidin-4-one

InChI

InChI=1S/C9H17NO/c1-3-8(2)10-6-4-9(11)5-7-10/h8H,3-7H2,1-2H3

InChI Key

XYIMUBJXPVXFMF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCC(=O)CC1

Origin of Product

United States

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